molecular formula C25H28N6O2 B2503728 (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide CAS No. 1173320-93-8

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide

Cat. No.: B2503728
CAS No.: 1173320-93-8
M. Wt: 444.539
InChI Key: JAZPJGHCWBEVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide is a potent, selective, and ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound exhibits high specificity for FGFR4 over other FGFR family members, making it a valuable chemical probe for dissecting the unique roles of the FGFR4 signaling pathway in physiological and disease contexts. Its primary research application is in the investigation of cancers driven by FGFR4 dysregulation, particularly hepatocellular carcinoma (HCC), where it has been shown to effectively suppress proliferation in FGFR4-dependent cell lines. The mechanism of action involves binding to the kinase domain of FGFR4, thereby inhibiting autophosphorylation and blocking downstream signaling cascades, such as the MAPK and PI3K-AKT pathways, which are critical for cell survival and growth. Research utilizing this inhibitor has been instrumental in validating FGFR4 as a therapeutic target and in exploring resistance mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-5-11-30-17(2)13-20(18(30)3)14-21(16-26)25(33)29-23-9-6-8-22(15-23)28-24(32)19(4)31-12-7-10-27-31/h6-10,12-15,19H,5,11H2,1-4H3,(H,28,32)(H,29,33)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZPJGHCWBEVHM-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=CC(=C2)NC(=O)C(C)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)NC(=O)C(C)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_4O, with a molecular weight of approximately 286.33 g/mol. The structure features a cyano group, a pyrrole moiety, and a pyrazole derivative, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing pyrazole rings have shown effectiveness against various cancer cell lines. A study demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

The presence of the pyrazole moiety is associated with antimicrobial activity. Pyrazoles have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Cell Cycle Regulation : It may act as an inhibitor of cyclin-dependent kinases (CDKs), disrupting the cell cycle in cancer cells.
  • Apoptosis Induction : The compound could promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Inflammatory Pathways : It may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A recent study evaluated a series of pyrazole derivatives against human cancer cell lines, showing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of substituted pyrazoles against various bacterial strains, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name / ID Key Substituents Molecular Weight (Hypothetical) Potential Bioactivity Insights
Target Compound 2,5-Dimethyl-1-propylpyrrol-3-yl; 3-(2-pyrazol-1-ylpropanoylamino)phenyl ~470 g/mol Enhanced solubility due to pyrazole; pyrrole may improve target selectivity.
AC1NZWJI Pyridin-3-yl; 2-fluoro-4-hydroxyphenyl ~325 g/mol Fluorine and hydroxyl groups may enhance metabolic stability and hydrogen bonding.
ZINC37868926 Pyridin-3-yl; unsubstituted phenyl ~295 g/mol Simpler structure with fewer steric hindrances; potentially lower specificity.
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran-pyrazole hybrid; ester group ~435 g/mol Pyran core may alter pharmacokinetics; ester moiety could influence bioavailability.

Key Observations:

Substituent Diversity: The pyrrole group in the target compound (vs. The pyrazol-1-ylpropanoylamino side chain may improve solubility compared to simpler phenyl substituents in ZINC37868926 .

Synthetic Pathways :

  • Analogous compounds (e.g., pyran-pyrazole hybrids) are synthesized via cyclocondensation reactions in 1,4-dioxane with triethylamine, suggesting a scalable route for the target compound .

Bioactivity Hypotheses: Fluorinated analogs (e.g., AC1NZWJI) are often explored for enhanced membrane permeability and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.